Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate” is a chemical compound with the empirical formula C11H12O4 . It’s a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isO=C (OCC)C1=CC=C2OCCOC2=C1
. This provides a linear representation of the compound’s structure. Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 208.21 .Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been utilized as a precursor for synthesizing new heterocycles with significant anticancer activity. Through various condensation reactions, compounds exhibiting potent activity against colon HCT-116 human cancer cell lines were developed, highlighting its potential as a versatile building block in anticancer drug synthesis (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-rheumatic Potential
Another study demonstrated the anti-rheumatic potential of similar ethyl 2-substituted thiophene carboxylate compounds and their metal complexes. These compounds showed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, indicating their potential in developing new anti-rheumatic medications (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Compounds derived from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential. Such findings underscore the chemical's usefulness in synthesizing molecules with desirable antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Docking Studies and Anti-microbial Evaluation
Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its derivatives have been synthesized and evaluated for anti-microbial activity. Docking studies further elucidated their potential interactions with microbial targets, suggesting a pathway for the development of new antimicrobial agents (Spoorthy et al., 2021).
Heterocyclic Synthesis
The versatility of ethyl 2-aminothiophene derivatives in heterocyclic synthesis has been demonstrated through various reactions leading to the formation of pyrazoles, pyridazines, pyrimidines, and their fused derivatives. These compounds exhibit a range of pharmaceutical applications, from antimicrobial to anticancer activities (Mohareb, Mohamed, & Wardakhan, 2000).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-2-20-16(19)11-5-8-23-15(11)17-14(18)10-3-4-12-13(9-10)22-7-6-21-12/h3-5,8-9H,2,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMZTUKOILLBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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